molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

Cat. No.: B580018
CAS No.: 913614-18-3
M. Wt: 254.776
InChI Key: XDUUWPNOUUQXBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is the serotoninergic 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and sleep, and is often a target for drugs used in the treatment of mental disorders .

Mode of Action

The compound interacts with its target, the 5-HT 1A receptor, by binding to it. This binding can lead to changes in the receptor’s activity, which can then influence the transmission of signals in the brain . .

Biochemical Pathways

Upon binding to the 5-HT 1A receptor, this compound can affect various biochemical pathways. These pathways are involved in the regulation of mood, anxiety, and sleep . The downstream effects of these changes in the pathways can include alterations in mood and behavior.

Pharmacokinetics

It is known that the compound has a melting point of >75°c (dec) . It is slightly soluble in DMSO and methanol , which could potentially impact its bioavailability

Result of Action

It is known that the compound can influence the activity of the 5-ht 1a receptor , which can lead to changes in mood and behavior. More research is needed to fully elucidate these effects.

Chemical Reactions Analysis

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is similar to other piperazine derivatives such as aripiprazole and quetiapine. it is unique due to its specific structure, which includes a benzo[b]thiophene ring. This structural feature contributes to its distinct pharmacological properties and its use in the synthesis of brexpiprazole . Similar compounds include:

Properties

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUWPNOUUQXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913614-18-3
Record name 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Then, 3.7 ml of concentrated hydrochloric acid was added to a methanol solution of 9.5 g of 1-benzo[b]thiophen-4-yl-piperazine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the obtained residue and precipitated crystals were obtained by filtration. Recrystallization was performed from methanol to obtain 1-benzo[b]thiophen-4-yl-piperazine hydrochloride as colorless needle-like crystals.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml) were stirred at 120 to 130° C. for 5 hours. After the reaction mixture was cooled to room temperature, water was added thereto, and the layers were separated. The xylene layer was washed with water, and then with saline. After addition of activated carbon, the mixture was stirred at room temperature for 30 minutes. After filtration of the mixture, concentrated hydrochloric acid was added to the filtrate, and the resulting mixture was stirred at room temperature for 30 minutes. The precipitated crystals were collected by filtration and dried to obtain 4-(1-piperazinyl)benzo[b]thiophene hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
6.2 mg
Type
reactant
Reaction Step One
Quantity
8.548 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: The provided research highlights a novel one-pot synthesis of Brexpiprazole. Could you elaborate on the specific role of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in this process?

A: this compound serves as a crucial building block in the one-pot synthesis of Brexpiprazole []. After an initial reaction between 7-hydroxy-2-quinolone and 1-bromo-4-chlorobutane, this hydrochloride salt is introduced alongside water to react with the intermediate formed in the previous step. This reaction ultimately leads to the formation of the final Brexpiprazole molecule. This one-pot approach simplifies the synthesis process and enhances efficiency compared to previous multi-step methods [].

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